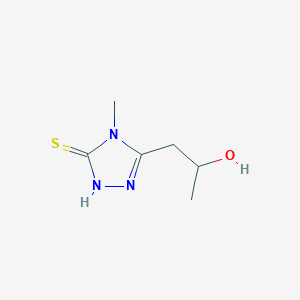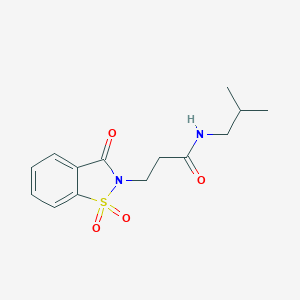![molecular formula C16H21NO2 B366610 Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate CAS No. 632292-37-6](/img/structure/B366610.png)
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate, also known as EMPC, is an organic compound used in a variety of scientific research applications. It is an aromatic amine with a cyclohexane ring, and is a derivative of cyclohexanecarboxylic acid. EMPC is a versatile compound with many potential applications in organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is central to research exploring the synthesis of complex molecules, demonstrating versatility in chemical reactions. For instance, a study by Wilamowski et al. (1995) describes the cyclization of related compounds to produce 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives, showcasing the compound's role in synthetic organic chemistry (J. Wilamowski et al., 1995). Similarly, Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, highlighting the compound's structural features through various analytical techniques (M. Sapnakumari et al., 2014).
Pharmaceutical Applications
Research on ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate also extends into the pharmaceutical domain. Kubicki et al. (2000) investigated the hydrogen bonding in anticonvulsant enaminones, which are structurally related to the compound, providing insights into the molecular interactions that contribute to their biological activity (M. Kubicki et al., 2000). Furthermore, Eddington et al. (2003) explored the synthesis and anticonvulsant evaluation of similar compounds, demonstrating their potential in developing new therapeutic agents (N. Eddington et al., 2003).
Material Science Applications
The compound also finds applications in material science, as evidenced by Rashmi et al. (2021), who studied the ultrafast nonlinear optical properties of cyclohexenone carboxylate derivatives. This research suggests the compound's potential use as organic saturable absorbers due to its significant nonlinear optical properties (M. Rashmi et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-(4-methylanilino)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-19-16(18)14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h8-11,17H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSBEMQDJJFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)
![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)





![Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B366634.png)
![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)
![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)
![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)